2-[(3-Amino-2-pyridinyl)amino]acetamide
Description
2-[(3-Amino-2-pyridinyl)amino]acetamide is a pyridine-derived acetamide compound characterized by a 3-amino-substituted pyridine ring linked via an amino group to an acetamide moiety. For example, compounds like N-[4-[(3-nitro-2-pyridinyl)amino]phenyl]acetamide (CAS 61963-80-2) share a similar backbone, where the pyridine ring is functionalized with nitro and amino groups .
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[(3-aminopyridin-2-yl)amino]acetamide |
InChI |
InChI=1S/C7H10N4O/c8-5-2-1-3-10-7(5)11-4-6(9)12/h1-3H,4,8H2,(H2,9,12)(H,10,11) |
InChI Key |
UNXDGGNIROJCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological Profiles
- Antitumor activity : Thiadiazole-acetamide hybrids (e.g., compounds 3 and 8 in ) induce apoptosis in glioma cells via Akt inhibition (86–92% activity) .
- Anticonvulsant activity : Benzothiazole-thiadiazole-acetamide derivatives () showed 100% protection in maximal electroshock (MES) tests, comparable to phenytoin .
- Enzyme inhibition : Pyridine-containing acetamides (e.g., 5RGZ and 5RH3 in ) bind to SARS-CoV-2 main protease with affinities better than −22 kcal/mol, leveraging π-π interactions and H-bonds with HIS163 and ASN142 .
Key Structural Determinants of Activity
- Pyridine-amino linkage: Critical for kinase inhibition (e.g., imatinib analogs in ) and protease binding ().
- Thiadiazole/benzothiazole motifs : Enhance antitumor and anticonvulsant activities by improving hydrophobic interactions and metabolic stability .
- Substituent effects : Nitro groups (e.g., in ) increase electrophilicity, while chloro or methoxy groups modulate solubility and target affinity .
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